1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one
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Overview
Description
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridines It features a cyclohexylthio group attached to a methylpyridine ring, with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the Propanone Moiety: The propanone group can be attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylthio group and the pyridine ring can play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1-propanone: Similar in structure but lacks the pyridine ring.
1-Phenyl-1-propanone: Contains a phenyl group instead of the cyclohexylthio group.
1-Propanol: A simpler alcohol derivative.
Uniqueness
1-(6-(Cyclohexylthio)-5-methylpyridin-3-yl)propan-1-one is unique due to the presence of both the cyclohexylthio group and the pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NOS |
---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(6-cyclohexylsulfanyl-5-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H21NOS/c1-3-14(17)12-9-11(2)15(16-10-12)18-13-7-5-4-6-8-13/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
PLYMZMKIZFQIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)SC2CCCCC2 |
Origin of Product |
United States |
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